molecular formula C27H55NO14 B3102126 Amino-PEG12-Acid CAS No. 1415408-69-3

Amino-PEG12-Acid

Cat. No.: B3102126
CAS No.: 1415408-69-3
M. Wt: 617.7 g/mol
InChI Key: NLXRBQLQDLAFIM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amino-PEG12-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the intracellular ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets by forming a stable amide bond . The NH2 group in the compound is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

As a protac linker, it plays a crucial role in the process of targeted protein degradation . This involves the ubiquitin-proteasome system, a critical pathway for protein turnover in cells .

Pharmacokinetics

It’s known that the compound is aqueous soluble , which suggests it could have good bioavailability. The compound’s solubility in water, DMSO, and DMF also indicates its potential for various delivery methods.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By forming a stable amide bond with its targets , it facilitates their recognition and degradation by the ubiquitin-proteasome system .

Action Environment

The compound’s aqueous solubility suggests it could be stable and effective in various biological environments

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino-PEG12-Acid is typically synthesized through a series of chemical reactions involving the polymerization of ethylene oxide to form polyethylene glycol, followed by functionalization with amino and carboxylic acid groups. The process generally involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure the desired molecular weight and functionalization. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Amino-PEG12-Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Amino-PEG12-Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of materials.

    Biology: Employed in the conjugation of biomolecules such as proteins, peptides, and antibodies to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of biocompatible materials and coatings for medical devices

Comparison with Similar Compounds

Comparison: Amino-PEG12-Acid is unique in its balance of chain length and functionalization, providing an optimal combination of solubility, flexibility, and reactivity. Compared to shorter chain analogs like Amino-PEG4-Acid and Amino-PEG8-Acid, this compound offers improved solubility and reduced steric hindrance. Compared to longer chain analogs like Amino-PEG24-Acid, it provides a more manageable molecular weight and easier handling in various applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXRBQLQDLAFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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